[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine
Overview
Description
(2,4-Dichlorophenyl)methylamine is a chemical compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a dichlorophenyl group attached to a methoxypropan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-methoxypropan-2-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dichlorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(2,4-Dichlorophenyl)methylamine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,4-Dichlorophenyl)methylamine can be compared with other similar compounds, such as:
[(2,4-Dichlorophenyl)methyl]amine: Lacks the methoxypropan-2-yl group, which may affect its chemical properties and applications.
(2,4-Dichlorophenyl)methylamine: Contains an ethoxy group instead of a methoxy group, potentially altering its reactivity and biological activity.
(2,4-Dichlorophenyl)methylamine: Has a longer carbon chain, which may influence its solubility and interaction with molecular targets.
The uniqueness of (2,4-Dichlorophenyl)methylamine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(2,4-Dichlorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a dichlorophenyl group, which is known to enhance biological reactivity, and a methoxypropan-2-yl amine moiety that may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's IUPAC name is N-[(2,4-dichlorophenyl)methyl]-1-methoxypropan-2-amine. The molecular formula is C₁₁H₁₅Cl₂N O, with a molecular weight of approximately 248.15 g/mol. The presence of chlorine atoms in the phenyl ring contributes significantly to its reactivity and potential applications in various fields, including medicinal and agricultural chemistry.
Property | Value |
---|---|
IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-1-methoxypropan-2-amine |
Molecular Formula | C₁₁H₁₅Cl₂N O |
Molecular Weight | 248.15 g/mol |
The biological activity of (2,4-Dichlorophenyl)methylamine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways critical for cellular processes.
- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are involved in drug metabolism and can activate or deactivate various pharmacologically active substances.
- Receptor Modulation : It has been suggested that this compound might bind to specific receptors, potentially altering signaling pathways related to cell growth and apoptosis.
Biological Activities
Research indicates that (2,4-Dichlorophenyl)methylamine exhibits several biological activities:
- Antimicrobial Properties : Compounds with similar dichlorophenyl groups have shown antimicrobial effects against various pathogens.
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, particularly in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and IGROV-1 (ovarian cancer) .
Case Study 1: Antitumor Evaluation
A study evaluated the antitumor efficacy of compounds structurally related to (2,4-Dichlorophenyl)methylamine. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways. The IC50 values for these compounds were notably low (around 2 nM), indicating high potency against tumor cells .
Case Study 2: Mechanistic Insights
In another investigation focusing on the mechanistic aspects of similar compounds, it was found that the introduction of specific functional groups could enhance binding affinity to target enzymes involved in drug metabolism. This suggests that structural modifications could lead to improved therapeutic profiles for (2,4-Dichlorophenyl)methylamine.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-methoxypropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(7-15-2)14-6-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWGNEWJNHHICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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